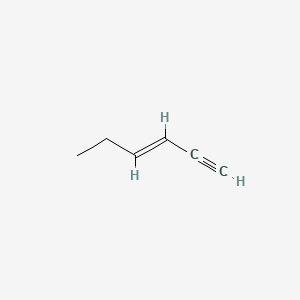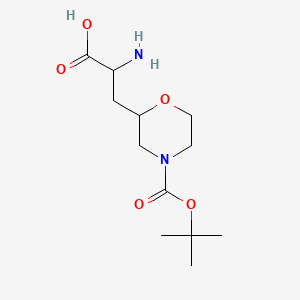![molecular formula C15H10F6N2O3 B13578387 1,3-Bis[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13578387.png)
1,3-Bis[4-(trifluoromethoxy)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[4-(trifluoromethoxy)phenyl]urea is a compound that belongs to the class of bis-ureas. It contains two 4-(trifluoromethoxy)phenyl groups attached to a central urea moiety. This compound is known for its lipophilic properties and is often used in the design of inhibitors for various enzymes, including soluble epoxide hydrolase (sEH) .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis[4-(trifluoromethoxy)phenyl]urea can be synthesized by reacting 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines. The reaction typically yields the desired bis-urea compound in 58-80% yields . The reaction conditions involve the use of solvents such as acetonitrile and purified water, and the process is monitored using high-performance liquid chromatography (HPLC) with UV detection .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions
1,3-Bis[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethoxy groups.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include alkyl halides, nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted urea derivatives .
科学研究应用
1,3-Bis[4-(trifluoromethoxy)phenyl]urea has several scientific research applications, including:
作用机制
The mechanism of action of 1,3-Bis[4-(trifluoromethoxy)phenyl]urea involves its binding to specific molecular targets, such as enzymes. For example, as an inhibitor of soluble epoxide hydrolase (sEH), it forms additional hydrogen bonds in the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to various biochemical and physiological effects, depending on the specific enzyme and biological pathway involved.
相似化合物的比较
Similar Compounds
N,N′-disubstituted bis-ureas: These compounds also contain two urea groups and are known for their inhibitory activity against various enzymes.
4-(trifluoromethoxy)phenyl derivatives: Compounds containing the 4-(trifluoromethoxy)phenyl group are often used in the design of enzyme inhibitors and other biologically active molecules.
Uniqueness
1,3-Bis[4-(trifluoromethoxy)phenyl]urea is unique due to its specific structure, which allows it to form strong hydrogen bonds with enzyme active sites. This property makes it a potent inhibitor of soluble epoxide hydrolase (sEH) and other enzymes .
属性
分子式 |
C15H10F6N2O3 |
|---|---|
分子量 |
380.24 g/mol |
IUPAC 名称 |
1,3-bis[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C15H10F6N2O3/c16-14(17,18)25-11-5-1-9(2-6-11)22-13(24)23-10-3-7-12(8-4-10)26-15(19,20)21/h1-8H,(H2,22,23,24) |
InChI 键 |
RSCCKXHOLGSHCN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-2-[4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13578305.png)
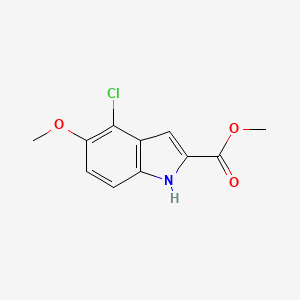
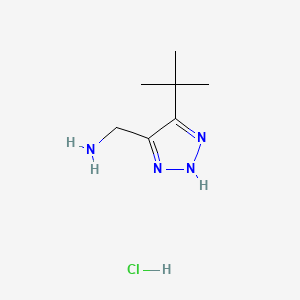
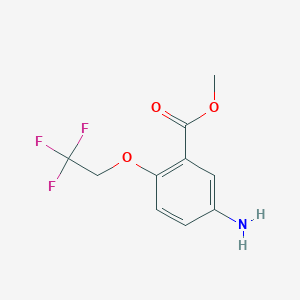

![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)
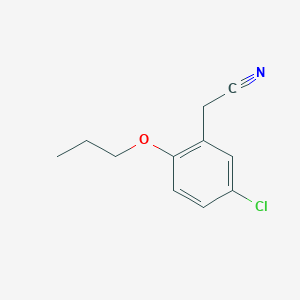
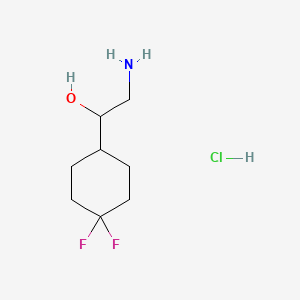
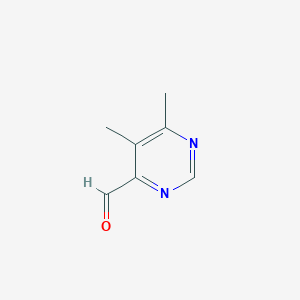
![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)
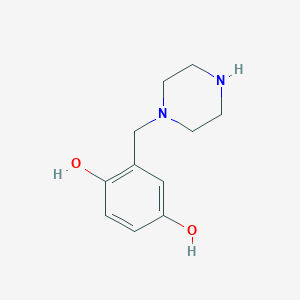
![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide](/img/structure/B13578356.png)
